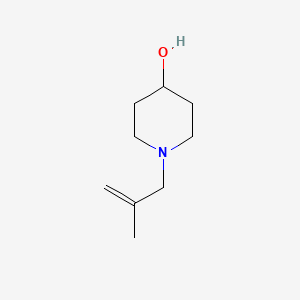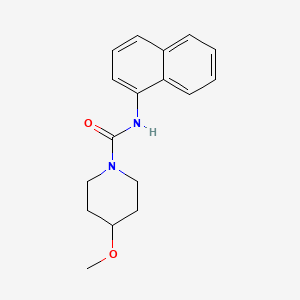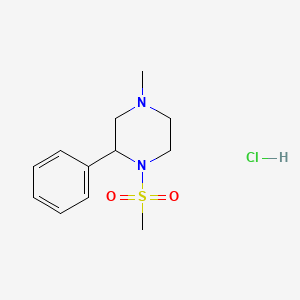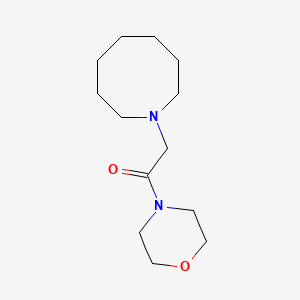
2-(Azocan-1-yl)-1-morpholin-4-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azocan-1-yl)-1-morpholin-4-ylethanone, also known as AME, is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. AME has shown promising results in various research applications due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(Azocan-1-yl)-1-morpholin-4-ylethanone involves the inhibition of protein kinase CK2. CK2 is a serine/threonine kinase that phosphorylates various cellular proteins, including transcription factors, signaling molecules, and structural proteins. 2-(Azocan-1-yl)-1-morpholin-4-ylethanone binds to the ATP-binding site of CK2, thereby preventing its activity. This leads to the inhibition of various cellular processes that are regulated by CK2, such as cell proliferation and survival.
Biochemical and Physiological Effects:
2-(Azocan-1-yl)-1-morpholin-4-ylethanone has been found to have various biochemical and physiological effects in cells. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 2-(Azocan-1-yl)-1-morpholin-4-ylethanone has also been found to inhibit the migration and invasion of cancer cells by regulating the expression of various matrix metalloproteinases. Additionally, 2-(Azocan-1-yl)-1-morpholin-4-ylethanone has been shown to regulate the expression of various genes involved in the cell cycle and DNA damage response.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Azocan-1-yl)-1-morpholin-4-ylethanone has several advantages as a research tool. It is a potent inhibitor of CK2, making it a valuable tool to study the role of CK2 in various cellular processes. 2-(Azocan-1-yl)-1-morpholin-4-ylethanone has also been found to have low toxicity in cells, making it a safe tool to use in research experiments. However, there are also limitations to its use. 2-(Azocan-1-yl)-1-morpholin-4-ylethanone has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, 2-(Azocan-1-yl)-1-morpholin-4-ylethanone has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood.
Orientations Futures
There are several future directions for the use of 2-(Azocan-1-yl)-1-morpholin-4-ylethanone in scientific research. One potential direction is to study the efficacy of 2-(Azocan-1-yl)-1-morpholin-4-ylethanone as a cancer therapy in vivo. Another direction is to investigate the role of CK2 in various cellular processes, such as the regulation of autophagy and the immune response. Additionally, future studies could focus on the development of more potent and selective inhibitors of CK2, which could have potential therapeutic applications in various diseases.
Méthodes De Synthèse
The synthesis of 2-(Azocan-1-yl)-1-morpholin-4-ylethanone involves the reaction of 1-morpholino-4-chlorobutan-2-one with sodium azide. The reaction takes place in the presence of a catalyst, such as copper(I) iodide, in a solvent, such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure 2-(Azocan-1-yl)-1-morpholin-4-ylethanone. This synthesis method has been widely used in various research studies, and it has been found to be efficient and reliable.
Applications De Recherche Scientifique
2-(Azocan-1-yl)-1-morpholin-4-ylethanone has been extensively used in scientific research due to its unique chemical properties. It has been found to be a potent inhibitor of protein kinase CK2, which is a key enzyme involved in various cellular processes, such as cell proliferation, differentiation, and apoptosis. 2-(Azocan-1-yl)-1-morpholin-4-ylethanone has also been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, 2-(Azocan-1-yl)-1-morpholin-4-ylethanone has been used as a tool to study the role of CK2 in various cellular processes, such as the regulation of the cell cycle and DNA damage response.
Propriétés
IUPAC Name |
2-(azocan-1-yl)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c16-13(15-8-10-17-11-9-15)12-14-6-4-2-1-3-5-7-14/h1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHWFIMOWGKAFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

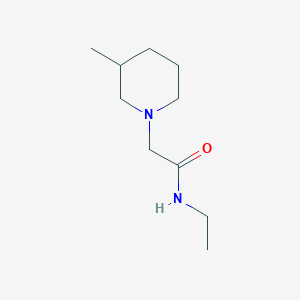
![3-[[2-(4-Fluorophenyl)cyclopropanecarbonyl]amino]-4-pyrrolidin-1-ylbenzamide](/img/structure/B7566204.png)
![1-[1-(2-Chlorophenyl)ethyl]piperidin-3-ol](/img/structure/B7566207.png)
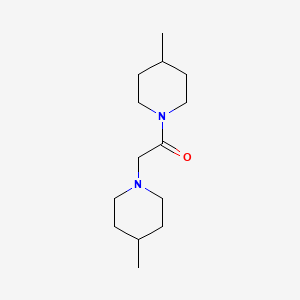
![2-acetamido-N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-1,3-thiazole-4-carboxamide](/img/structure/B7566225.png)
![Phenyl-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7566242.png)
![2-(2-Chlorophenyl)-5-[(3-nitro-1,2,4-triazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7566243.png)
![2-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B7566246.png)
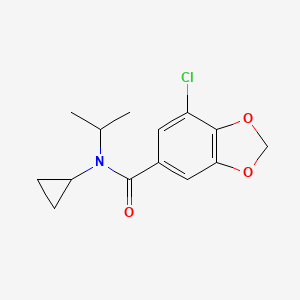
![2-[4-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]piperidin-1-yl]-N-propylacetamide](/img/structure/B7566256.png)
![4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide](/img/structure/B7566272.png)
